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Compound of Interest

Compound Name: tert-Butyl crotonate

Cat. No.: B3029808

This guide provides a comprehensive analysis of the spectroscopic data for tert-butyl
crotonate (tert-butyl (E)-but-2-enoate), a valuable reagent in organic synthesis. Designed for
researchers, scientists, and professionals in drug development, this document delves into the
principles and experimental insights behind the structural elucidation of this molecule using
nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass
spectrometry (MS).

Introduction

Tert-butyl crotonate, with the chemical formula CsH1402 and a molecular weight of 142.20
g/mol , is an a,B-unsaturated ester.[1] Its structure, featuring a reactive alkene and a sterically
hindered tert-butyl ester group, makes it a versatile building block in various chemical
transformations. Accurate and thorough spectroscopic characterization is paramount to confirm
its identity, purity, and to understand its reactivity. This guide will dissect the 'H NMR, 13C NMR,
IR, and MS data, offering a detailed interpretation grounded in fundamental principles and
experimental best practices.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic
data. The key features of tert-butyl crotonate that influence its spectral properties are the
ethylenic protons and carbons, the carbonyl group of the ester, and the magnetically equivalent
methyl protons of the tert-butyl group.
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Caption: Molecular structure of tert-butyl crotonate.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of hydrogen atoms in a molecule.
The chemical shift, integration, and multiplicity of the signals provide a detailed picture of the
proton environment.

Experimental Protocol:

A standard *H NMR spectrum is acquired by dissolving a small sample of tert-butyl crotonate
in a deuterated solvent, typically chloroform-d (CDCls), containing a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm). The data is acquired on a high-field
NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

Data Summary:

. Chemical Shift Lo . .
Signal Multiplicity Integration Assignment
(3, ppm)

a 1.48 singlet 9H (CH3)sC-
doublet of

b 1.87 3H CHs-CH=
doublets
doublet of

C 5.76 1H =CH-CO
quartets
doublet of

d 6.85 1H CHs-CH=
quartets

Interpretation and Causality:

¢ Signal (a) at 1.48 ppm: This singlet, integrating to nine protons, is characteristic of the tert-
butyl group. The nine protons are chemically and magnetically equivalent due to free rotation
around the carbon-carbon single bonds, resulting in a single, sharp signal. Its upfield
chemical shift is expected for protons on sp3-hybridized carbons shielded by the electron
density of the alkyl group.
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» Signal (b) at 1.87 ppm: This signal, integrating to three protons, corresponds to the methyl
group attached to the double bond. The multiplicity is a doublet of doublets due to coupling
with the two olefinic protons.

» Signal (c) at 5.76 ppm: This downfield signal, integrating to one proton, is assigned to the
proton on the a-carbon relative to the carbonyl group. Its chemical shift is significantly
influenced by the deshielding effect of the adjacent carbonyl and the double bond. The
multiplicity is a doublet of quartets, arising from coupling to the trans-olefinic proton and the
protons of the adjacent methyl group.

» Signal (d) at 6.85 ppm: This is the most downfield proton, integrating to one, and is assigned
to the (-proton of the crotonate moiety. It experiences strong deshielding from both the
carbonyl group (through conjugation) and the double bond. Its multiplicity is a doublet of
quartets due to coupling with the cis-olefinic proton and the protons of the methyl group.
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Caption: Workflow for tH NMR analysis.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low
natural abundance of the 3C isotope, proton decoupling is typically employed to simplify the
spectrum and enhance signal-to-noise.
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Experimental Protocol:

The 13C NMR spectrum is acquired on the same sample solution used for *H NMR. A proton-
decoupled sequence is used to produce a spectrum with single lines for each unique carbon

atom.

Data Summary:
Chemical Shift (6, ppm) Assignment
17.9 CHs-CH=
28.2 (CHs)sC-
80.0 (CHs)sC-
123.4 =CH-CO
143.5 CHs-CH=
165.8 C=0

Interpretation and Causality:

e 17.9 ppm: This upfield signal corresponds to the methyl carbon of the crotonate moiety.

e 28.2 ppm: This signal is assigned to the three equivalent methyl carbons of the tert-butyl
group.

» 80.0 ppm: This signal represents the quaternary carbon of the tert-butyl group, which is
shifted downfield due to its attachment to the electron-withdrawing oxygen atom.

e 123.4 ppm and 143.5 ppm: These are the signals for the two sp2-hybridized carbons of the
double bond. The carbon alpha to the carbonyl (123.4 ppm) is more shielded than the beta
carbon (143.5 ppm).

e 165.8 ppm: This downfield signal is characteristic of a carbonyl carbon in an ester functional
group. The significant deshielding is due to the electronegativity of the two attached oxygen
atoms and the sp? hybridization.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
vibrations of chemical bonds.

Experimental Protocol:

An IR spectrum of neat tert-butyl crotonate can be obtained using a Fourier Transform
Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. A small
drop of the liquid is placed on the ATR crystal, and the spectrum is recorded.

Data Summary:

Wavenumber (cm—?) Intensity Assignment
~2980 Strong C-H stretch (sp?)
~1720 Strong C=0 stretch (ester)
~1650 Medium C=C stretch (alkene)
~1150 Strong C-O stretch (ester)

Interpretation and Causality:

e ~2980 cm~1: The strong absorption band in this region is due to the stretching vibrations of
the C-H bonds in the methyl and tert-butyl groups.

e ~1720 cm~1: This very strong and sharp absorption is characteristic of the carbonyl (C=0)
stretching vibration of the ester functional group. The position of this band is indicative of a
saturated ester.

e ~1650 cm~1: The medium intensity absorption corresponds to the C=C stretching vibration of
the alkene.

e ~1150 cm~1: The strong absorption in the fingerprint region is attributed to the C-O single
bond stretching vibration of the ester group.
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IR Spectroscopy Logic
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Caption: Logic diagram for IR spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:
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A mass spectrum is typically obtained using an electron ionization (EI) source coupled with a
mass analyzer (e.g., a quadrupole). The sample is introduced into the ion source, where it is
bombarded with high-energy electrons, causing ionization and fragmentation.

Data Summary:

mlz Relative Intensity (%) Assignment

142 5 [M]* (Molecular lon)
85 100 [M - CaHs]*

57 80 [CaHs]*

a1 60 [CsHs]*

Interpretation and Causality:

e m/z 142: This peak corresponds to the molecular ion [M]*, confirming the molecular weight
of tert-butyl crotonate.

e m/z 85: This is the base peak (most intense) and results from the loss of a tert-butyl radical
(*C(CHs)3) from the molecular ion. This fragmentation is highly favorable due to the stability
of the resulting acylium ion.

e m/z 57: This prominent peak is due to the formation of the stable tert-butyl cation [C(CHs)s]*.

e m/z 41: This peak can be attributed to the allyl cation [CH2=CH-CHz]*, a common fragment
in molecules containing a three-carbon chain.

Conclusion

The combined application of *H NMR, 13C NMR, IR spectroscopy, and mass spectrometry
provides a self-validating system for the comprehensive characterization of tert-butyl
crotonate. Each technique offers a unique and complementary piece of structural information,
and together, they unequivocally confirm the identity and purity of the compound. This in-depth
understanding of the spectroscopic data is essential for any researcher or scientist utilizing
tert-butyl crotonate in their work, ensuring the reliability and reproducibility of their synthetic
endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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